molecular formula C17H16N2O4S B238463 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid

4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid

Cat. No. B238463
M. Wt: 344.4 g/mol
InChI Key: BIQQFACJRLZADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid, also known as EBCA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. EBCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 429.5 g/mol. In

Scientific Research Applications

4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has shown promising results in various scientific research applications. In the field of medicine, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been investigated for its use as a pesticide due to its ability to inhibit the activity of certain enzymes in insects. In materials science, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been studied for its potential use as a corrosion inhibitor for metals.

Mechanism Of Action

The mechanism of action of 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid varies depending on its intended use. In the case of its use as an anti-inflammatory agent, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. As a pesticide, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. In materials science, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid acts as a corrosion inhibitor by forming a protective layer on the surface of metals.

Biochemical And Physiological Effects

4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects depending on its use. In the case of its use as an anti-inflammatory agent, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to reduce inflammation and pain in animal models. As a pesticide, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to have low toxicity to mammals but high toxicity to insects. In materials science, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to improve the corrosion resistance of metals.

Advantages And Limitations For Lab Experiments

One advantage of using 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid in lab experiments is its versatility in various fields of research. 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid has shown potential applications in medicine, agriculture, and materials science. Another advantage is its relatively low cost compared to other chemical compounds with similar properties. However, one limitation of using 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid. In the field of medicine, further studies are needed to investigate its potential as an anti-inflammatory agent and its ability to inhibit cancer cell growth. In agriculture, more research is needed to determine its efficacy as a pesticide and its impact on non-target organisms. In materials science, further studies are needed to optimize its use as a corrosion inhibitor and to investigate its potential as a coating material for various applications.
In conclusion, 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid and its applications in various fields.

Synthesis Methods

The synthesis of 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid involves a multi-step process that starts with the reaction of 3-ethoxybenzoic acid with thionyl chloride to form 3-ethoxybenzoyl chloride. The resulting compound is then reacted with thiourea to form 3-ethoxy-N-(thiocarbamoyl)benzamide, which is further reacted with 4-aminobenzoic acid to form 4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved through recrystallization.

properties

Product Name

4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H16N2O4S/c1-2-23-14-5-3-4-12(10-14)15(20)19-17(24)18-13-8-6-11(7-9-13)16(21)22/h3-10H,2H2,1H3,(H,21,22)(H2,18,19,20,24)

InChI Key

BIQQFACJRLZADV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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